molecular formula C13H10N2 B186794 3-Phenylimidazo[1,5-a]pyridine CAS No. 35854-46-7

3-Phenylimidazo[1,5-a]pyridine

Cat. No.: B186794
CAS No.: 35854-46-7
M. Wt: 194.23 g/mol
InChI Key: BLGGTXOVNVHSSV-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. It is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a phenyl group attached at the third position of the imidazole ring. This compound is known for its unique chemical structure and versatile properties, making it a valuable scaffold in various fields of research and industry.

Mechanism of Action

Chemical Reactions Analysis

Properties

IUPAC Name

3-phenylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGGTXOVNVHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345733
Record name 3-Phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35854-46-7
Record name 3-Phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-Phenylimidazo[1,5-a]pyridine a valuable building block in organic synthesis?

A1: this compound is a heterocyclic compound that can act as a ligand for metal catalysts. This molecule is particularly interesting because it can be easily functionalized, leading to a wide range of derivatives with diverse properties. For example, introducing halogen atoms like iodine or bromine allows for further modifications through cross-coupling reactions like the Kumada-Tamao-Corriu or Suzuki-Miyaura reactions []. This versatility makes this compound a valuable starting point for synthesizing more complex molecules.

Q2: How do modifications on the this compound structure affect its fluorescence properties?

A2: Studies have shown that introducing a second aryl group at the 1-position of this compound, creating 1,3-diarylated derivatives, significantly impacts its fluorescence properties []. These modifications result in a wider range of emission wavelengths (449-533 nm) and often lead to enhanced quantum yields compared to the monoarylated counterparts. This control over fluorescence properties makes these derivatives promising candidates for applications in materials science and biological imaging.

Q3: How is this compound used in the development of new catalysts?

A3: this compound can act as an "abnormal" N-heterocyclic carbene (aNHC) ligand []. Researchers have synthesized both mononuclear and tetranuclear palladium complexes using functionalized this compound derivatives as aNHC ligands. These palladium complexes have shown promising catalytic activity in Mizoroki-Heck coupling reactions, specifically with challenging ortho-substituted aryl chlorides []. This highlights the potential of using modified this compound derivatives in developing new and efficient catalysts for important organic reactions.

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